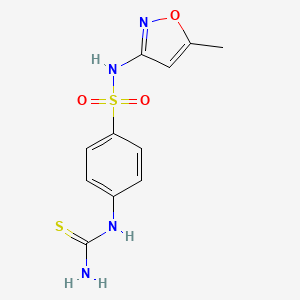

![molecular formula C22H18N2O2S B2964135 4-[4-(4-Methoxyphenyl)-2-(3-pyridinyl)-1,3-thiazol-5-yl]phenyl methyl ether CAS No. 134789-92-7](/img/structure/B2964135.png)

4-[4-(4-Methoxyphenyl)-2-(3-pyridinyl)-1,3-thiazol-5-yl]phenyl methyl ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

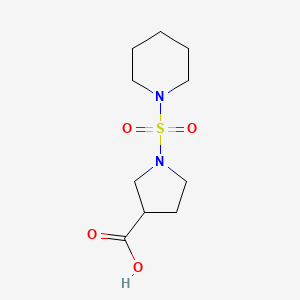

The compound “4-[4-(4-Methoxyphenyl)-2-(3-pyridinyl)-1,3-thiazol-5-yl]phenyl methyl ether” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and also has methoxyphenyl and pyridinyl groups attached to it .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and X-ray diffraction analysis . These techniques can provide information about the molecular weight, the types of atoms in the molecule, their arrangement, and the types of bonds between them .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Thiazoles, for example, are known to participate in a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical techniques .科学的研究の応用

Enzyme Inhibition and Antioxidant Activity

This compound has been investigated for its potential as an enzyme inhibitor and its antioxidant properties. Methoxytetrahydropyrans, structurally related to the target compound, have shown significant activity as 5-lipoxygenase inhibitors, suggesting potential anti-inflammatory applications (Crawley et al., 1992). Moreover, derivatives isolated from marine-derived fungi exhibited strong antioxidant activity, highlighting the potential of such compounds in combating oxidative stress (Xu et al., 2017).

Corrosion Inhibition

Thiazole-based pyridine derivatives, including those with methoxyphenyl groups, have been studied for their effectiveness as corrosion inhibitors for mild steel. These compounds demonstrate promising results in protecting steel surfaces from corrosion, offering potential applications in industrial settings (Chaitra et al., 2016).

Photoreagent Applications

Nitrophenyl ethers, which share functional groups with the compound , have been utilized as high-yield photoreagents for protein crosslinking and affinity labeling. These applications are crucial in biochemical research for understanding protein interactions and functions (Jelenc et al., 1978).

Metabolic Studies

Research on the metabolic conversion of certain phenyl groups has led to findings relevant to the study of methoxyphenyl derivatives. These studies shed light on the metabolic pathways and potential pharmacokinetic behaviors of such compounds (Smith & Bennett, 1958).

Deprotection Techniques

Methoxyphenylmethyl ethers have been explored for their role as protecting groups in synthetic chemistry. Research has identified efficient catalytic methods for their deprotection, facilitating the synthesis of various organic compounds (Sawama et al., 2015).

作用機序

Target of Action

Similar compounds have been shown to have neuroprotective and anti-neuroinflammatory properties . These compounds often target specific proteins or enzymes in the body, which play a crucial role in various biological processes.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This interaction results in significant anti-neuroinflammatory properties .

Biochemical Pathways

The compound likely affects the biochemical pathways related to neuroprotection and anti-inflammation. It may inhibit the endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . The downstream effects of these pathways include reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

The result of the compound’s action is likely to be neuroprotective and anti-inflammatory. Among similar compounds, some have shown promising neuroprotective activity by reducing the expression of certain markers in human neuronal cells . They also exhibited significant anti-neuroinflammatory properties .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4,5-bis(4-methoxyphenyl)-2-pyridin-3-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c1-25-18-9-5-15(6-10-18)20-21(16-7-11-19(26-2)12-8-16)27-22(24-20)17-4-3-13-23-14-17/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTDLFSCUXCCQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CN=CC=C3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2964053.png)

![1-(1-Methyl-5,7-dihydro-4H-pyrrolo[2,3-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2964058.png)

![(5E)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,7,8-tetrahydro-2H-azocine-6-carboxylic acid](/img/structure/B2964059.png)

![(E)-3-(4-tert-butylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2964061.png)

![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964063.png)

![1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethan-1-one](/img/structure/B2964064.png)

![1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B2964069.png)

![N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2964071.png)

![Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2964073.png)